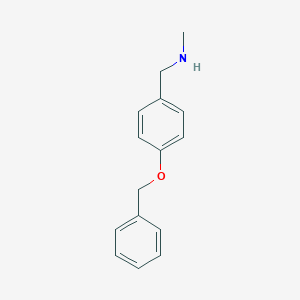

n-(4-benzyloxybenzyl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVIOYFRVOFCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-(4-benzyloxybenzyl)methylamine chemical structure and properties

An In-depth Technical Guide to N-(4-benzyloxybenzyl)methylamine: Structure, Synthesis, and Applications

Introduction

This compound is a secondary amine that serves as a valuable and versatile intermediate in organic synthesis. Its structure incorporates a benzyl ether and a methylaminomethyl group, providing a unique combination of lipophilicity, steric bulk, and a reactive nucleophilic center. These features make it a significant building block, particularly in the field of medicinal chemistry, where it is often incorporated into larger molecules to modulate their pharmacological properties. The benzyl protecting group offers stability under various reaction conditions while allowing for facile deprotection when necessary, a crucial attribute in multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols with mechanistic rationales, and its application in contemporary drug discovery, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central benzene ring para-substituted with a benzyloxy group (-OCH₂Ph) and a methylaminomethyl group (-CH₂NHCH₃). The benzyloxy group provides significant steric hindrance and increases the lipophilicity of the molecule, while the secondary amine retains its nucleophilic character, making it a key reactive site for further functionalization.

Figure 1. Chemical Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models, as extensive experimental data for this specific compound is not always available in public literature.

| Property | Value | Source |

| CAS Number | 169943-94-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.30 g/mol | [2][4] |

| Appearance | Powder | [2] |

| Boiling Point | 348.6 ± 22.0 °C (Predicted) | [2] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.81 ± 0.10 (Predicted) | [2] |

Protocol for Chemical Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-(benzyloxy)benzaldehyde. This method utilizes a well-established and reliable reaction: reductive amination. This approach is favored for its high yields and operational simplicity.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 4-(benzyloxy)benzaldehyde and methylamine.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

To this solution, add a solution of methylamine (CH₃NH₂) (1.1 to 1.5 equivalents, typically as a solution in ethanol or THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the corresponding N-benzylidenemethanamine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

-

Cool the reaction mixture containing the imine to 0 °C in an ice bath.

-

Carefully add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 to 2.0 equivalents), portion-wise to the flask. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 6-12 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

-

Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

Causality and Experimental Rationale

-

Choice of Reactants: 4-(benzyloxy)benzaldehyde is a stable and commercially available starting material. Methylamine is a simple and effective source of the N-methyl group.

-

Solvent Selection: Methanol and ethanol are excellent solvents for both the aldehyde and the imine intermediate. They are also compatible with sodium borohydride.

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is chemoselective, meaning it will readily reduce the imine C=N bond while leaving the aromatic rings and the ether linkage untouched. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Temperature Control: The initial reduction is performed at 0 °C to moderate the reaction rate and prevent potential side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination process.

Caption: Reductive amination workflow for synthesizing this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound and its primary amine precursor, 4-(benzyloxy)benzylamine, are not typically therapeutic agents themselves but are crucial intermediates for constructing more complex, biologically active molecules. The benzyloxybenzyl group is a privileged scaffold used to explore structure-activity relationships (SAR) by providing a large, lipophilic moiety that can interact with hydrophobic pockets in biological targets.[5]

Case Study: Synthesis of Anti-Tuberculosis Agents

A notable application is in the synthesis of novel N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] In this research, 4-(benzyloxy)benzylamine (the primary amine analog) was used as a key building block.

Synthetic Utility: The synthesis involved a nucleophilic aromatic substitution reaction between a 4-chloroquinoline core and various substituted 4-(benzyloxy)benzylamines.[5] The amine nitrogen of the benzyloxybenzylamine attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride and forming the final C-N bond.

This strategic use of the benzyloxybenzylamine moiety allowed researchers to systematically probe how varying substituents on both the quinoline ring and the benzyl group impacted antimycobacterial activity. The bulky nature of this group can significantly influence the molecule's conformation and its binding affinity to the target enzyme or receptor.[5] Several of the synthesized compounds showed promising minimal inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain, demonstrating the value of this scaffold in developing new drug candidates.[5]

Role as a Building Block Diagram

This diagram illustrates how this compound (or its analogs) functions as a key component in synthesizing complex target molecules.

Caption: Role of N-(4-benzyloxybenzyl)amine as a key building block in synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from structurally related benzylamines and secondary amines, which are often classified as corrosive and harmful.[6][7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Hazards: Assumed to cause severe skin burns and serious eye damage upon contact.[6][9] Inhalation of dust or vapors may cause respiratory tract irritation. Ingestion is likely to be harmful.

-

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically important chemical intermediate. Its synthesis via reductive amination is robust and high-yielding, providing reliable access to this building block. Its utility is most pronounced in medicinal chemistry, where the benzyloxybenzyl moiety is leveraged to enhance lipophilicity and explore SAR, as exemplified by its role in the development of novel antitubercular agents. Proper adherence to safety protocols is essential when handling this and structurally related amines. For researchers in organic synthesis and drug development, a thorough understanding of the properties and reactivity of this compound opens avenues for the creation of novel and complex molecular architectures.

References

-

Chemsigma. this compound [169943-94-6]. Available at: [Link]

-

Trossini, G. H. G., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 475. Available at: [Link]

-

Yoo, E.-J., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. HETEROCYCLES, 87(8), 1749. Available at: [Link]

-

PubChem. 4-Benzyloxybenzylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 169943-94-6 this compound [chemsigma.com]

- 2. This compound | 169943-94-6 [amp.chemicalbook.com]

- 3. This compound | 169943-94-6 [chemicalbook.com]

- 4. 169943-94-6|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. alkylamines.com [alkylamines.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(4-benzyloxybenzyl)methylamine

This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of N-(4-benzyloxybenzyl)methylamine, a key intermediate in pharmaceutical and materials science research. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound and its derivatives are integral building blocks in the synthesis of various biologically active molecules. The presence of the benzyloxybenzyl moiety offers a versatile scaffold that can be further functionalized, while the secondary amine provides a crucial point for chemical ligation. Understanding the efficient and scalable synthesis of this compound is paramount for advancing research programs that rely on its structural features. This guide will delve into the primary synthetic routes, focusing on the widely employed reductive amination pathway, and explore alternative methodologies, providing a critical comparison to inform experimental design.

Part 1: The Primary Synthetic Route - Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity, often allowing for a one-pot reaction.[1] This method transforms a carbonyl group, in this case, an aldehyde, into an amine through an intermediate imine.[1]

The overall transformation for the synthesis of this compound via reductive amination is as follows:

4-Benzyloxybenzaldehyde + Methylamine → this compound

Mechanism of Reductive Amination

The reaction proceeds in two key stages within a single pot:

-

Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 4-benzyloxybenzaldehyde. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (specifically, an N-methylimine). This step is typically catalyzed by a weak acid to facilitate the loss of water.[1][2]

-

Reduction: The newly formed imine is then reduced to the target secondary amine. This is achieved by a reducing agent introduced into the reaction mixture. A key consideration is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde to prevent the formation of 4-benzyloxybenzyl alcohol as a byproduct.[3]

Diagram 1: Reductive Amination Mechanism

Caption: Mechanism of reductive amination for this compound synthesis.

Experimental Protocol: Direct Reductive Amination

This protocol is a robust and widely applicable method for the synthesis of this compound.

Materials:

-

4-Benzyloxybenzaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-benzyloxybenzaldehyde (1 equivalent).

-

Dissolve the aldehyde in a suitable solvent such as methanol.[2]

-

Add methylamine (1.1-1.5 equivalents).

-

Acidify the mixture with a few drops of glacial acetic acid to catalyze imine formation.[2] Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate flask, dissolve the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 equivalents) in the reaction solvent.

-

Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. NaBH(OAc)₃ is a safer alternative.[3]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Diagram 2: Experimental Workflow for Reductive Amination

Caption: Step-by-step workflow for the synthesis of this compound.

Choice of Reducing Agent

The selection of the reducing agent is critical for the success of a reductive amination.

| Reducing Agent | Solvent | pH | Advantages | Disadvantages |

| NaBH₃CN | MeOH, EtOH | Weakly Acidic | Selectively reduces imines over aldehydes/ketones.[3] | Highly toxic (releases HCN in strong acid). |

| NaBH(OAc)₃ | DCM, DCE | Neutral/Acidic | Non-toxic, mild, and effective for a wide range of substrates.[4] | Moisture sensitive. |

| H₂/Catalyst (Pd/C, PtO₂) | MeOH, EtOH | Neutral | "Green" reagent, high atom economy, scalable.[1][5] | Requires specialized hydrogenation equipment; may cleave the benzyl ether. |

Part 2: Alternative Synthetic Pathways

While reductive amination is often the method of choice, alternative routes can be advantageous depending on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Reduction of a Nitrile Intermediate

This two-step approach begins with the benzylation of 4-cyanophenol, followed by the reduction of the nitrile group to the primary amine, which would then require N-methylation. A direct reduction to the N-methylamine is also conceivable with specific reagents. A similar synthesis producing the primary amine, 4-(benzyloxy)benzylamine, has been reported with high yields for the initial benzylation step.[6]

Step 1: Synthesis of 4-(Benzyloxy)benzonitrile 4-Cyanophenol is reacted with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. This Sₙ2 reaction typically proceeds in high yield.[6]

Step 2: Reduction of 4-(Benzyloxy)benzonitrile The nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Subsequent N-methylation would be required to obtain the final product. Alternatively, conditions for reductive N-methylation of the nitrile could be explored.

Pathway 2: N-Alkylation of 4-(Benzyloxy)benzylamine

If 4-(benzyloxy)benzylamine is readily available or synthesized as described above, it can be N-methylated to yield the target compound.

Method: Eschweiler-Clarke Reaction This classic reaction methylates primary or secondary amines using an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. This method is advantageous as it is high-yielding and avoids the over-alkylation issues sometimes seen with methyl halides.

Comparison of Synthetic Pathways

| Pathway | Starting Materials | Key Reagents | Pros | Cons |

| Reductive Amination | 4-Benzyloxybenzaldehyde, Methylamine | NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C | One-pot reaction, high efficiency, mild conditions.[1] | Requires careful choice of reducing agent to avoid side reactions. |

| Nitrile Reduction | 4-Cyanophenol, Benzyl Bromide, Methylating agent | K₂CO₃, LiAlH₄ | High-yielding initial step, utilizes readily available starting materials.[6] | Multi-step process, requires a strong and hazardous reducing agent (LiAlH₄). |

| Eschweiler-Clarke | 4-(Benzyloxy)benzylamine | Formic Acid, Formaldehyde | High yields, avoids over-alkylation, uses inexpensive reagents. | Requires a pre-synthesized primary amine. |

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the reductive amination of 4-benzyloxybenzaldehyde and methylamine. This method, particularly with the use of sodium triacetoxyborohydride, offers a safe, scalable, and high-yielding pathway suitable for most research and development applications. Alternative routes, such as those starting from 4-cyanophenol, provide viable options when the primary starting materials are less accessible. The choice of synthetic strategy should be guided by factors including scale, reagent availability, safety considerations, and the specific requirements of the research program.

References

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022-04-15). MDPI. [Link]

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013-07-04). HETEROCYCLES. [Link]

-

Reductive Amination. (2023-03-16). YouTube. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

- US6476268B1 - Preparation of N-benzylamines.

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Georg Thieme Verlag. [Link]

-

Reductive amination. Wikipedia. [Link]

-

This compound [ 169943-94-6 ]. Chemsigma. [Link]

- EP1247799A2 - Process for the preparation of N-benzylamines.

-

Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for N-(4-benzyloxybenzyl)methylamine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(4-benzyloxybenzyl)methylamine, a molecule of interest in medicinal chemistry and drug development. The structural elucidation and confirmation of this compound rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the expected spectral features and provides insights into the experimental methodologies for acquiring high-quality data, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₇NO and CAS number 169943-94-6, is a secondary amine containing both a benzyl and a benzyloxybenzyl moiety. The accurate characterization of its molecular structure is paramount for its application in synthetic chemistry and pharmacology. Spectroscopic techniques provide a non-destructive means to verify the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A spectrometer such as a Bruker Avance 400 is suitable.

-

Data Acquisition: A standard single-pulse experiment is typically used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.

Data Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.43-7.27 | multiplet | 7H | Aromatic protons of the benzyl and benzyloxy groups |

| 6.91 | doublet | 2H | Aromatic protons ortho to the benzyloxy group |

| 5.05 | singlet | 2H | -O-CH₂ -Ph |

| 3.71 | singlet | 2H | Ar-CH₂ -N |

| 2.45 | singlet | 3H | N-CH₃ |

Note: The integration values represent the relative number of protons corresponding to each signal.

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: A 100 MHz or higher frequency spectrometer is used.

-

Data Acquisition: A standard proton-decoupled experiment is performed. A sufficient number of scans (often several hundred to thousands) and a relaxation delay of 2-5 seconds are necessary to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

Predicted Data Interpretation:

Based on the structure of this compound and data from analogous compounds, the following approximate chemical shifts are expected in the ¹³C NMR spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Aromatic C-O |

| ~137 | Quaternary aromatic carbon of the benzyl group |

| ~131 | Quaternary aromatic carbon of the benzyloxybenzyl group |

| ~129-127 | Aromatic CH carbons |

| ~115 | Aromatic CH carbons ortho to the benzyloxy group |

| ~70 | -O-CH₂ -Ph |

| ~58 | Ar-CH₂ -N |

| ~36 | N-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken first.

Data Interpretation:

Key absorption bands expected in the IR spectrum of this compound include:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 (weak) | N-H stretch (secondary amine) | -NH- |

| ~3030 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1610, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1175 | C-N stretch | Amine |

Workflow for FTIR Analysis (KBr Pellet Method):

A Technical Guide to the Research Applications of N-(4-benzyloxybenzyl)methylamine: A Versatile Scaffold in Medicinal Chemistry and Synthetic Methodology

Abstract: The benzylamine substructure is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of a specific derivative, N-(4-benzyloxybenzyl)methylamine. We will dissect its synthesis, established biological significance, and forward-looking potential in diverse therapeutic areas including infectious diseases, oncology, and immunology. Furthermore, its utility as a functional tool in synthetic organic chemistry will be examined. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Core Molecular Profile and Synthesis

This compound is a secondary amine characterized by a benzyl group and a benzyloxy substituent on the phenyl ring. This benzyloxy group imparts specific electronic properties and steric bulk that can be exploited in molecular design. Its ether linkage offers metabolic stability superior to a free phenol, while the secondary amine provides a key hydrogen bond donor/acceptor site and a reactive handle for further chemical elaboration.

Physicochemical Properties

A summary of the key identifiers and predicted properties for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 169943-94-6 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO | [3][4] |

| Molecular Weight | 227.30 g/mol | [1] |

| Predicted Boiling Point | 348.6 ± 22.0 °C | [1] |

| Predicted Density | 1.053 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.81 ± 0.10 | [1] |

Synthetic Protocols

The synthesis of this compound can be achieved through several reliable methods. The most direct and widely applicable approach is the reductive amination of 4-(benzyloxy)benzaldehyde with methylamine.

This one-pot procedure is highly efficient for generating secondary amines from aldehydes. The causality is straightforward: the aldehyde and primary amine first form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to the target secondary amine. This prevents the isolation of the often-unstable imine intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

-

Imine Formation: Add a solution of methylamine (CH₃NH₂, ~1.2-1.5 equivalents, often as a solution in THF or water) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise.

-

Expertise Note: The portion-wise addition at 0 °C is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[5]

Workflow for Reductive Amination Synthesis

Sources

N-(4-(Benzyloxy)benzyl)methanamine: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. N-(4-(benzyloxy)benzyl)methanamine emerges as a molecule of significant strategic value, embodying a unique convergence of functionalities. It features a secondary N-methylbenzylamine moiety, a common structural motif in pharmacologically active compounds, and a latent phenolic hydroxyl group masked as a benzyl ether. This dual-functionality allows for its seamless integration into complex molecular architectures and subsequent selective deprotection to reveal a key hydrogen bond donor or a site for further functionalization.

This technical guide provides an in-depth exploration of N-(4-(benzyloxy)benzyl)methanamine as a building block. Moving beyond a simple catalog of reactions, we will delve into the causality behind synthetic choices, provide field-proven experimental protocols, and illuminate the strategic role of this reagent in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is essential for its effective use. While comprehensive experimental data for N-(4-(benzyloxy)benzyl)methanamine is not extensively published, its properties can be reliably predicted and inferred from closely related analogs and its constituent functional groups.

Table 1: Physicochemical Properties of N-(4-(Benzyloxy)benzyl)methanamine

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₇NO | - |

| Molecular Weight | 227.30 g/mol | - |

| Appearance | Predicted: Powder | [1] |

| Boiling Point | 348.6 ± 22.0 °C | Predicted[1] |

| Density | 1.053 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 9.81 ± 0.10 | Predicted[1] |

| XLogP3 | 2.1 | [2] |

Spectroscopic Characterization: The structural integrity of N-(4-(benzyloxy)benzyl)methanamine is confirmed through standard spectroscopic methods. The following data are predicted based on established chemical shift values and fragmentation patterns for analogous structures.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.4-2.5 ppm), the benzylic protons of the methylamine moiety (a singlet around 3.6-3.7 ppm), the benzylic protons of the benzyl ether (a singlet around 5.0-5.1 ppm), and distinct aromatic protons in the ranges of 6.9-7.0 ppm (protons ortho to the ether linkage), 7.2-7.5 ppm (protons of the benzyl group and protons ortho to the methylamine), and a characteristic doublet for the protons ortho to the ether.

-

¹³C NMR (Predicted): The carbon spectrum will display signals for the N-methyl carbon (around 35-36 ppm), the benzylic carbon of the methylamine (around 55-56 ppm), the benzylic carbon of the benzyl ether (around 70 ppm), and a series of aromatic carbons between 115 and 160 ppm. A predicted spectrum is available for reference.[3]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for N-H stretching (a weak to medium band around 3300-3400 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and the prominent C-O-C stretching of the benzyl ether (around 1240 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z = 227. The most prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl ether or the benzylamine moiety. Another significant fragment would arise from the loss of the methylamino group.

Synthesis of the Building Block: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of N-(4-(benzyloxy)benzyl)methanamine is the reductive amination of 4-(benzyloxy)benzaldehyde with methylamine. This one-pot reaction offers high efficiency and operational simplicity.

Caption: Reductive amination workflow for the synthesis of the target building block.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination and provides a robust method for laboratory-scale synthesis.[4][5]

Materials:

-

4-(Benzyloxy)benzaldehyde

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic acid (glacial, optional catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)benzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent like methanol or DCM (approximately 0.2-0.5 M).

-

Amine Addition: Add methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde at room temperature. If using an aqueous solution of methylamine, the reaction may become biphasic.

-

Imine Formation: Stir the mixture at room temperature. The formation of the intermediate imine/iminium ion can be monitored by TLC or LC-MS. For less reactive substrates, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[6]

-

Reduction: Once imine formation is significant (typically after 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent portion-wise.

-

Using NaBH₄ in Methanol: Add sodium borohydride (1.5 eq) slowly to control the evolution of hydrogen gas.

-

Using NaBH(OAc)₃ in DCM: Add sodium triacetoxyborohydride (1.5 eq). This reagent is milder and often preferred for its selectivity.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS, typically 2-12 hours).

-

Workup:

-

Carefully quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

-

If methanol was used as the solvent, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(4-(benzyloxy)benzyl)methanamine as a pure solid or oil.

The Role of N-(4-(Benzyloxy)benzyl)methanamine in Drug Discovery

The utility of this building block extends beyond its simple structure. The benzyloxybenzyl moiety often functions as a key pharmacophore, contributing to ligand-receptor interactions and influencing the overall pharmacokinetic profile of a molecule.

The "Benzyloxy Pharmacophore"

The term "benzyloxy pharmacophore" refers to the benzyloxy-phenyl substructure and its recognized importance in binding to various biological targets.[2][7] This group can engage in several types of interactions:

-

Hydrophobic and van der Waals Interactions: The two aromatic rings provide a significant hydrophobic surface area that can interact favorably with nonpolar pockets in a receptor's binding site.

-

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein target.

-

C-H-π Interactions: The benzylic protons can act as weak hydrogen bond donors in C-H-π interactions with aromatic residues.

This moiety has been identified as a key structural element in the design of inhibitors for various enzymes and receptors, including Monoamine Oxidase-B (MAO-B), sodium channels, and Lysine-Specific Demethylase 1 (LSD1).[7][8][9]

Caption: Key interactions of the benzyloxybenzyl pharmacophore within a receptor binding site.

Strategic Deprotection of the Benzyl Ether

A key advantage of using N-(4-(benzyloxy)benzyl)methanamine is the ability to unmask the phenolic hydroxyl group at a later stage in the synthesis. The choice of deprotection method is critical and depends on the functional group tolerance of the rest of the molecule.

Catalytic Transfer Hydrogenation

This is a mild and highly efficient method for benzyl ether cleavage, avoiding the need for high-pressure hydrogenation equipment.[10][11] A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst.[12]

Caption: Workflow for benzyl ether deprotection via catalytic transfer hydrogenation.

This protocol is adapted from established procedures for N-benzyl and O-benzyl deprotection.[12]

Materials:

-

N-(4-(benzyloxy)benzyl)methanamine derivative

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-(4-(benzyloxy)benzyl)methanamine derivative (1.0 eq) in methanol or ethanol (0.1-0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

-

Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

-

Purification: The crude product can often be used directly or purified by recrystallization or chromatography if necessary.

Oxidative Cleavage

For molecules containing functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), oxidative cleavage of the benzyl ether provides an orthogonal deprotection strategy. A common reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

This protocol is based on literature methods for the oxidative cleavage of benzyl ethers.[8]

Materials:

-

N-(4-(benzyloxy)benzyl)methanamine derivative

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve the N-(4-(benzyloxy)benzyl)methanamine derivative (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v) to make a ~0.05 M solution.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Reaction times can vary from 1 to 12 hours.

-

Workup:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the solution. The crude product is then purified by flash column chromatography on silica gel to afford the desired phenol. The reduced DDQ (DDQH₂) can often be observed precipitating during the reaction.

Applications in Synthesis: A Case Study

The strategic use of N-(4-(benzyloxy)benzyl)methanamine and its precursors is elegantly demonstrated in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated as potential antimycobacterial agents.[10] In this synthesis, the primary amine precursor, 4-(benzyloxy)benzylamine, is first synthesized and then coupled with a 4-chloroquinoline core.

Synthetic Pathway Overview:

-

Synthesis of 4-(Benzyloxy)benzonitrile: 4-Cyanophenol is benzylated using benzyl bromide.[10]

-

Reduction to 4-(Benzyloxy)benzylamine: The nitrile is reduced to the primary amine using a strong reducing agent like LiAlH₄.[10]

-

Reductive Amination (Hypothetical Extension): This primary amine could then be N-methylated via reductive amination with formaldehyde and a suitable reducing agent to form the title building block, N-(4-(benzyloxy)benzyl)methanamine.

-

Nucleophilic Aromatic Substitution: The primary amine (4-(benzyloxy)benzylamine) is used to displace a chlorine atom from a 4-chloroquinoline scaffold, forming the final C-N bond of the target molecule.[10]

This example highlights the utility of the benzyloxybenzylamine core as a nucleophile in C-N bond-forming reactions, with the benzyl ether serving as a stable protecting group throughout the synthetic sequence.

Conclusion

N-(4-(benzyloxy)benzyl)methanamine is more than just a simple secondary amine. It is a strategically designed building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its inherent bifunctionality—a reactive N-methylamine for coupling reactions and a cleavable benzyl ether protecting a key phenolic hydroxyl—provides significant tactical advantages in synthetic planning. The ability to introduce the "benzyloxy pharmacophore" and later reveal a polar functional group makes this reagent particularly valuable in drug discovery programs. By understanding the nuances of its synthesis, reactivity, and deprotection, researchers can leverage N-(4-(benzyloxy)benzyl)methanamine to streamline synthetic routes and accelerate the development of novel chemical entities.

References

-

Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2539. [Link]

-

PubChem (2025). 4-Benzyloxybenzylamine. National Center for Biotechnology Information. [Link]

-

Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]

-

Organic Chemistry Portal (n.d.). Benzyl Ethers. [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]

-

Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

-

Gale, E. M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-860. [Link]

-

Shen, Z., et al. (2011). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-Butyl Nitrite/Oxygen: A Versatile Catalytic Oxidation System. Advanced Synthesis & Catalysis, 353(16), 3031-3038. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Wang, Y., et al. (2011). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 2(11), 637-646. [Link]

-

Crider, A. M., et al. (2013). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. ACS Omega, 4(1), 195-200. [Link]

-

Royal Society of Chemistry (n.d.). Electronic Supporting Information. [Link]

-

Lee, S.-H., et al. (2013). Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a New Protecting Group. Heterocycles, 87(8), 1749-1764. [Link]

-

Wikipedia (n.d.). Eschweiler–Clarke reaction. [Link]

-

YouTube (2023). Reductive Amination. [Link]

-

ChemBK (n.d.). N-Benzylmethylamine. [Link]

-

PubChem (2025). 4-Methylbenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem (2025). N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information. [Link]

-

PubChem (2025). (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information. [Link]

-

Stenutz (n.d.). N-methylbenzylamine. [Link]

-

SpectraBase (n.d.). [4-(Benzyloxy)phenyl]-N-methylmethanamine. [Link]

Sources

- 1. 4-Benzyloxybenzylamine | C14H15NO | CID 4292845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]

- 9. Journal of Medicinal and Medical Chemistry [jmedchem.com]

- 10. 4-Methyl-N-(phenylmethyl)benzenemethanamine | C15H17N | CID 2756631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(4-methylphenoxy)-Benzenemethanamine synthesis - chemicalbook [chemicalbook.com]

- 12. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Benzyloxybenzyl)methylamine and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Benzyloxybenzyl)methylamine serves as a pivotal structural motif in the landscape of medicinal chemistry. Its unique combination of a flexible benzyl ether, a reactive secondary amine, and a stable aromatic core makes it an invaluable scaffold for the synthesis of a diverse array of biologically active derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound and its analogs. Particular emphasis is placed on their emerging roles in oncology and as enzyme inhibitors, offering insights for the design and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The N-benzylamine framework is a recurring theme in a multitude of pharmacologically active compounds. The strategic incorporation of a benzyloxy group at the para-position of the benzyl ring, coupled with an N-methyl substituent, endows the this compound core with a distinct set of physicochemical properties. The benzyloxy moiety can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the secondary amine provides a key site for hydrogen bonding and salt formation, enhancing solubility and receptor affinity. Furthermore, the methyl group can influence the compound's metabolic stability and conformational preferences.

This guide will navigate through the synthetic pathways to access this versatile building block, delve into the methodologies for its derivatization, and explore the therapeutic potential of the resulting molecules, supported by detailed protocols and mechanistic insights.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The general synthetic strategy involves the protection of a phenolic hydroxyl group, followed by the introduction of the methylamino functionality.

Synthesis of the Precursor: 4-Benzyloxybenzaldehyde

The initial step is the benzylation of 4-hydroxybenzaldehyde. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile, attacking benzyl bromide.

Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde [1]

-

Materials: 4-hydroxybenzaldehyde, benzyl bromide, anhydrous potassium carbonate, ethanol, ethyl acetate, diethyl ether, saturated sodium chloride solution.

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol) in ethanol, add benzyl bromide (5.0 ml, 42.05 mmol) and anhydrous potassium carbonate (20.0 g, 144.27 mmol).[1]

-

Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.[1]

-

After cooling to room temperature, filter off the potassium carbonate and wash the residue with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 ml of diethyl ether and wash with two 50 ml portions of saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-benzyloxybenzaldehyde. The product is a creamish to yellow crystalline powder.[2]

-

Causality Behind Experimental Choices:

-

Anhydrous potassium carbonate is used as a base to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide.

-

Ethanol serves as a suitable polar protic solvent for this SN2 reaction.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The workup with diethyl ether and brine removes any remaining inorganic salts and water-soluble impurities.

Reductive Amination to this compound

The most common and efficient method for the synthesis of this compound from 4-benzyloxybenzaldehyde is through reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with methylamine, which is then reduced in situ to the desired secondary amine.

Conceptual Workflow for Reductive Amination:

Caption: Reductive amination of 4-benzyloxybenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination (General Procedure)

-

Materials: 4-benzyloxybenzaldehyde, methylamine (as a solution in a suitable solvent, e.g., THF or ethanol), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), a suitable solvent (e.g., dichloromethane (DCM) or methanol), acetic acid (optional, as a catalyst).

-

Procedure:

-

Dissolve 4-benzyloxybenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add a solution of methylamine. A slight excess of the amine is often used.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is generally preferred over the more toxic sodium cyanoborohydride.

-

The choice of solvent is crucial; it must be able to dissolve the reactants and be compatible with the reducing agent.

-

The optional addition of acetic acid can catalyze the dehydration step in imine formation, thus accelerating the reaction.

Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzyl and benzyloxy rings, a singlet for the benzylic methylene protons (O-CH₂), a singlet for the N-methyl protons, a singlet for the N-methylene protons (N-CH₂), and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic methylene carbon (O-CH₂), the N-methyl carbon, and the N-methylene carbon (N-CH₂). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O-C stretching (ether linkage). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₇NO, MW: 227.30 g/mol ), and characteristic fragmentation patterns including the loss of the benzyl group. |

Derivatives of this compound and their Applications

The this compound scaffold has been extensively utilized in the development of a wide range of therapeutic agents. The following sections highlight some of the key areas of application.

Anticancer Agents

The N-benzylamine motif is a key feature in several classes of anticancer agents. Derivatives of this compound have shown promise as tubulin polymerization inhibitors and in targeting other cancer-related pathways.

-

Tubulin Polymerization Inhibitors: A series of novel N-benzylbenzamide derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization. Some of these compounds exhibited significant antiproliferative activities with IC₅₀ values in the nanomolar range against various cancer cell lines.[3] Mechanistic studies revealed that these compounds bind to the colchicine binding site on tubulin, leading to potent anti-vascular activity.[3]

-

USP1/UAF1 Deubiquitinase Inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with the this compound core, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[4] This complex is a promising target in oncology as it plays a crucial role in DNA damage response. Inhibition of USP1/UAF1 by these compounds led to decreased cell survival in non-small cell lung cancer cells.[4]

Enzyme Inhibitors

The structural features of this compound make it an excellent starting point for the design of various enzyme inhibitors.

-

Inhibitors of Human DNA Topoisomerase II: New 4'-O-demethylepipodophyllotoxin derivatives incorporating 4β-N-benzyl groups have been synthesized and shown to be potent inhibitors of human DNA topoisomerase II.[5] Several of these compounds were found to be more active than the clinically used anticancer drug, etoposide.[5]

-

Inhibitors of InhA for Antitubercular Activity: N-Benzyl-4-((heteroaryl)methyl)benzamides have been identified as a new class of direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis.[6] These compounds show activity against M. tuberculosis and represent a promising avenue for the development of new treatments for tuberculosis.[6]

Anti-inflammatory and Antimycobacterial Agents

-

Anti-inflammatory and Anti-oxidative Activities: A derivative of N-benzyl-N-methyldecan-1-amine, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has demonstrated both anti-inflammatory and anti-oxidative properties.[7] This compound was shown to inhibit the production of pro-inflammatory cytokines.[7]

-

Antimycobacterial Agents: A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain.[8] Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid.[8]

Workflow for Derivative Synthesis and Screening:

Caption: General workflow for the development of drugs from the core scaffold.

Safety and Handling

-

General Hazards: Similar amines are classified as corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized have led to the discovery of numerous compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The continued exploration of the chemical space around this core structure is likely to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets of these derivatives deepens, so too will our ability to rationally design the next generation of therapeutics based on the this compound framework. This guide serves as a foundational resource to aid researchers in this endeavor.

References

-

Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. (URL: [Link])

-

4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78135. (URL: [Link])

-

Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2535. (URL: [Link])

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. (URL: [Link])

-

Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. The Royal Society of Chemistry. (URL: [Link])

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses. (URL: [Link])

-

Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

-

Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). ResearchGate. (URL: [Link])

-

Lee, S.-H., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. Heterocycles, 87(8), 1749-1764. (URL: [Link])

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective. Semantic Scholar. (URL: [Link])

-

Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(4), 1143-1153. (URL: [Link])

-

Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. (URL: [Link])

-

n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. (URL: [Link])

-

Sun, Y. M., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 34(11), 3142-3147. (URL: [Link])

-

Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Office of Justice Programs. (URL: [Link])

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. (URL: [Link])

-

4-Methoxybenzylamine. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75452. (URL: [Link])

-

Machado, P., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701. (URL: [Link])

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. (URL: [Link])

-

Lee, J. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1145005. (URL: [Link])

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. (URL: [Link])

-

GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. ResearchGate. (URL: [Link])

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. (URL: [Link])

-

Benzenemethanamine, 4-methoxy-. NIST WebBook. (URL: [Link])

-

Benzenemethanamine, N-methyl-. NIST WebBook. (URL: [Link])

Sources

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of n-(4-benzyloxybenzyl)methylamine in different solvents

An In-depth Technical Guide to the Solubility of N-(4-benzyloxybenzyl)methylamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a framework for understanding and predicting its solubility profile through theoretical principles, primarily Hansen Solubility Parameters (HSP). Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of thermodynamic solubility using the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, formulation design, and the execution of rigorous solubility studies.

Introduction: The Critical Role of Solubility

This compound is a secondary amine whose structure is of interest in medicinal chemistry and materials science. As with any chemical entity intended for use in pharmaceutical formulations or complex reaction mixtures, its solubility is a fundamental physicochemical property. Solubility dictates the bioavailability of a potential drug candidate, influences purification strategies, and governs the feasibility of formulation and reaction engineering. A thorough understanding of how this compound interacts with various solvents is therefore not merely academic but a prerequisite for its practical application.

This guide moves beyond a simple listing of solvents. It aims to provide a causal understanding of the intermolecular forces that govern the dissolution process for this specific molecule. By combining theoretical prediction with detailed experimental validation protocols, we present a self-validating system for researchers to confidently assess and apply the solubility of this compound.

Foundational Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The structure of this compound—comprising two aromatic rings, an ether linkage, and a secondary amine group—creates a molecule with distinct regions of varying polarity.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.3 g/mol | [2] |

| Structure | A benzyl group linked via an ether to a benzylamine core with a methyl substituent on the nitrogen. | N/A |

| Predicted Boiling Point | 348.6 ± 22.0 °C | [2] |

| Predicted pKa | 9.81 ± 0.10 (for the protonated amine) | [2] |

The presence of the secondary amine (pKa ~9.8) imparts basicity and a strong hydrogen bond accepting and donating capability. The ether oxygen acts as a hydrogen bond acceptor. The two phenyl rings and the connecting alkyl chains contribute to a significant nonpolar character, driven by van der Waals forces. The interplay of these features suggests a complex solubility profile, with appreciable solubility expected in solvents that can engage in both hydrogen bonding and accommodate nonpolar moieties.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP), a powerful tool for predicting substance compatibility.[3] HSP deconstructs the total cohesive energy density of a substance into three components, each representing a different type of intermolecular interaction.[4]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters, defining a point for it in 3D "Hansen space". The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible or for a solute to dissolve in a solvent.[5]

The distance (Ra) between a solute (in this case, this compound) and a solvent in Hansen space is calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [6]

The solute is assigned an "interaction radius" (R₀). If the calculated distance (Ra) to a solvent is less than R₀, high solubility is predicted. If Ra > R₀, poor solubility is expected.[6]

Estimating HSP for this compound

As experimental HSP values are unavailable, they can be estimated using group contribution methods, such as those implemented in software packages like HSPiP.[7][8] These methods sum the contributions of the molecule's functional groups to derive the overall HSP values. Based on its structure, the estimated HSP values for this compound are presented below alongside a curated list of solvents.

| Compound | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| This compound (Estimated) | 18.5 | 6.5 | 8.0 |

| --- Solvents --- | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 4.6 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Note: Solvent HSP values are sourced from established databases.[9][10][11]

Qualitative Solubility Profile Based on HSP

By analyzing the estimated HSP of this compound, we can make informed predictions:

-

Good Solubility Predicted: In solvents with balanced HSPs, such as THF, Dichloromethane, and Ethyl Acetate . These solvents have moderate polarity and hydrogen bonding capabilities that align well with the solute's profile.

-

Moderate Solubility Predicted: In solvents like alcohols (Ethanol, Isopropanol) , where the hydrogen bonding component is strong but the dispersion and polar terms are reasonably matched. Toluene may show moderate solubility due to its matching dispersion term and ability to interact with the aromatic rings.

-

Poor Solubility Predicted: In highly nonpolar solvents like n-Hexane , which lacks the necessary polar and hydrogen bonding interactions. Conversely, highly polar and hydrogen-bonding-dominant solvents like Water will be poor solvents due to the large, nonpolar benzylic portions of the solute.

The concept of the Hansen Solubility Sphere provides a visual representation of this principle.

Caption: The Hansen Solubility Sphere. Good solvents lie within the interaction radius (R₀) of the solute.

Experimental Protocol: Isothermal Shake-Flask Method

While theoretical predictions are invaluable for screening, they must be validated by empirical data. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12][13]

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium (i.e., when the concentration of the dissolved solute in the solution becomes constant). The saturated solution is then separated from the excess solid, and the solute concentration is determined using a validated analytical method.[14]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Magnetic stirrer and stir bars

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a stock solution of known concentration (~100 µg/mL).[3]

-

Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.[15]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid is visibly present throughout the experiment. A starting point is ~10-20 mg of solid per 1-2 mL of solvent.

-